molecular formula C13H19NO B1438914 1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine CAS No. 1156176-99-6

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine

Cat. No.: B1438914
CAS No.: 1156176-99-6
M. Wt: 205.3 g/mol
InChI Key: HMOPDRMVAJUSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenyl group

Scientific Research Applications

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems or its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety and hazards information includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

Preparation Methods

The synthesis of 1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.

    Attachment to the methylphenyl group: The cyclopropylmethoxy group is then attached to the methylphenyl group through a series of reactions, including halogenation and nucleophilic substitution.

    Formation of the ethylamine group:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methylphenyl group, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine can be compared with other similar compounds, such as:

    1-(2-Chloro-4-methoxy-5-methylphenyl)-ethylamine: This compound has a similar structure but includes a chloro group instead of a cyclopropylmethoxy group, leading to different chemical and biological properties.

    1-(2-Cyclopropylmethoxy-5-methylphenyl)ethanone: This compound differs by having a ketone group instead of an ethylamine group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-5-methylphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-3-6-13(12(7-9)10(2)14)15-8-11-4-5-11/h3,6-7,10-11H,4-5,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPDRMVAJUSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Reactant of Route 2
Reactant of Route 2
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Reactant of Route 3
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Reactant of Route 4
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Reactant of Route 5
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine
Reactant of Route 6
1-(2-Cyclopropylmethoxy-5-methylphenyl)-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.